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molecular formula C10H9Cl3NO2- B8618734 p-Methoxybenzyltrichloroacetimidate

p-Methoxybenzyltrichloroacetimidate

Cat. No. B8618734
M. Wt: 281.5 g/mol
InChI Key: RGHIABQAGTVHJA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436238

Procedure details

To a stirred 0° C. solution of the alcohol (755 mg, 1.22 mmol) and p-methoxybenzyltrichloroacetimidate (3.446 g, 12.2 mmol) in CH2Cl2 (120 mL) at 0° C. was added a 0.1 M solution of BF3.OEt2 in CH2Cl2 (50 μL). The resulting orange solution was stirred for 10 min, at which time TLC showed no remaining starting material. Saturated aqueous NaHCO3 (40 mL) was added, and after vigorous mixing the separated organic phase was dried over Na2SO4, filtered, and concentrated. The residue was chromatographed on silica gel (hexanes/ethyl acetate; 5:1) to give the p-methoxybenzyl ether (866 mg, 1.17 mmol, 96% yield) as a clear oil.
[Compound]
Name
alcohol
Quantity
755 mg
Type
reactant
Reaction Step One
Quantity
3.446 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:16]=[CH:15][C:6]([CH2:7]N=C([O-])C(Cl)(Cl)Cl)=[CH:5][CH:4]=1.B(F)(F)F.C[CH2:22][O:23][CH2:24][CH3:25].[C:26]([O-:29])(O)=O.[Na+]>C(Cl)Cl>[CH3:22][O:23][C:24]1[CH:25]=[CH:5][C:4]([CH2:26][O:29][CH2:7][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:16][CH:15]=2)=[CH:3][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
alcohol
Quantity
755 mg
Type
reactant
Smiles
Name
Quantity
3.446 g
Type
reactant
Smiles
COC1=CC=C(CN=C(C(Cl)(Cl)Cl)[O-])C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 μL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred for 10 min, at which time TLC
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after vigorous mixing the separated organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (hexanes/ethyl acetate; 5:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=CC=C(COCC2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.17 mmol
AMOUNT: MASS 866 mg
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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